REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:11]3[CH:20]=[CH:19][C:18]4C(OC(=O)[C:16]5[C:17]=4[C:12]=3[C:13](=[CH:14][CH:15]=5)[C:8]3[C:9]=2[C:4]2[C:5](C(OC(=O)[C:3]=2[CH:2]=1)=O)=[CH:6][CH:7]=3)=O.[C:31]1([NH2:38])[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=1[NH2:37]>C(O)(=O)C>[CH:14]1[C:13]2=[C:12]3[C:11]([C:10]4[C:9]5[C:4](=[CH:5][CH:6]=[CH:7][C:8]2=5)[CH:3]=[CH:2][CH:1]=4)=[CH:20][CH:19]=[CH:18][C:17]3=[CH:16][CH:15]=1.[N:37]1[C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][C:31]=2[NH:38][CH:1]=1 |f:3.4|
|
Name
|
|
Quantity
|
5.85 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)OC7=O)C(=O)OC2=O
|
Name
|
|
Quantity
|
26.77 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
product III
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
210 °C
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Type
|
CUSTOM
|
Details
|
with stirring for 8 hours at 210° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture resulting
|
Type
|
TEMPERATURE
|
Details
|
was then heated
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Type
|
TEMPERATURE
|
Details
|
by cooling to room temperature
|
Type
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CUSTOM
|
Details
|
A solid product was then obtained
|
Type
|
FILTRATION
|
Details
|
by filtering the mixture
|
Type
|
WASH
|
Details
|
by washing with 1,000 milliliters of methanol
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
WASH
|
Details
|
the solid was washed with 600 milliliters of water
|
Type
|
CUSTOM
|
Details
|
was dried in an oven at 80° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
yielding 7.62 grams
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
C1=CC=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45.N4=CNC5=C4C=CC=C5
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |